molecular formula C23H32N2O3 B4259444 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol

2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol

Cat. No.: B4259444
M. Wt: 384.5 g/mol
InChI Key: NDHALMXUCURNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol, also known as EMD-386088, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol involves the modulation of several neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. It also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling and is a target for antipsychotic drugs.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which is associated with anxiolytic and antidepressant effects. It has also been shown to decrease levels of the neurotransmitter dopamine in the brain, which is associated with antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol in lab experiments is its well-characterized mechanism of action, which allows for more precise and targeted studies. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several potential future directions for research on 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential use in the treatment of anxiety and depression, particularly in patients who do not respond well to traditional antidepressant medications. Another area of interest is its potential use in the treatment of schizophrenia, particularly in combination with other antipsychotic medications. Additionally, further research is needed to fully understand the safety and efficacy of this compound in clinical settings.

Scientific Research Applications

2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has been studied for its potential use in treating various medical conditions, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in human studies.

Properties

IUPAC Name

2-ethoxy-4-[[3-(2-hydroxyethyl)-4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-3-28-23-14-20(8-9-22(23)27)15-24-11-12-25(21(17-24)10-13-26)16-19-6-4-18(2)5-7-19/h4-9,14,21,26-27H,3,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHALMXUCURNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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